6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a triazoloquinazoline core
Preparation Methods
The synthesis of 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions.
Introduction of the furan ring: This step often involves the use of furan-2-carboxaldehyde in a condensation reaction with the triazoloquinazoline intermediate.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the furan ring, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, acids, bases, and various organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. Pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines and related heterocyclic compounds. Some examples are:
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: Studied as CDK2 inhibitors for cancer treatment.
Bis[1,2,4]triazolo[4,3-b3,4-f][1,2,4,5]tetrazines: Investigated for their optical and charge-transfer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H18N4O3/c1-26-14-6-4-12(5-7-14)19-18-15(23-20-21-11-22-24(19)20)9-13(10-16(18)25)17-3-2-8-27-17/h2-8,11,13,19H,9-10H2,1H3,(H,21,22,23) |
InChI Key |
BOQFNXMLIUAFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25 |
Origin of Product |
United States |
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